![molecular formula C22H19NO5S B2612838 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid CAS No. 879922-49-3](/img/structure/B2612838.png)
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid is a useful research compound. Its molecular formula is C22H19NO5S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Research : Recent studies have explored benzothiazole derivatives as potential anti-TB agents. These compounds were synthesized using various methods, including diazo-coupling, Knoevenagel condensation, and microwave irradiation .
- In Vitro and In Vivo Activity : The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. Benzothiazole derivatives demonstrated better inhibition potency against Mycobacterium tuberculosis .
- Mechanism of Resistance : Research also investigates the mechanism of resistance of existing anti-TB drugs .
- Structure-Activity Relationships : Scientists explore the structure-activity relationships of these derivatives and perform molecular docking studies to identify potent inhibitors with enhanced anti-tubercular activity .
- Application : Benzothiazole-based compounds have shown antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis and Bacillus thuringiensis .
- Diverse Antiviral Activity : Benzothiazole derivatives have been investigated as antiviral agents against various viruses, including dengue, flaviviruses, respiratory syncytial virus, influenza, and herpes simplex viruses .
- HIV Protease Inhibitors : Some derivatives exhibit potential as HIV protease inhibitors .
- Hepatocellular Carcinoma (HCC) : Research suggests that benzothiazole derivatives may have anticancer activity against HepG2 liver cancer cells .
- Ehrlich-Lettre Ascites Carcinoma Cells : These compounds also show promise against Ehrlich-Lettre ascites carcinoma cells .
- Design and Synthesis : Researchers have designed and synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents .
- Substituted Precursors : The synthesis involved substituted 2-amino benzothiazoles and related precursors .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling was used to correlate physicochemical properties with biological activity .
- Diuretic Drugs : Benzothiazole derivatives have been explored as diuretic drugs .
- Anticonvulsants : Some compounds exhibit anticonvulsant properties .
- Dermatological Drugs : Mafenide, a benzothiazole derivative, has dermatological applications .
- Anti-Inflammatory and Antihypertensive Agents : These compounds also show anti-inflammatory and antihypertensive potential .
Anti-Tubercular Activity
Antimicrobial Properties
Antiviral Applications
Anticancer Potential
QSAR Modeling for Antibacterial Agents
Other Therapeutic Applications
Eigenschaften
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxochromen-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-2-12-10-13-17(11-15(12)24)28-16(7-5-9-19(25)26)20(21(13)27)22-23-14-6-3-4-8-18(14)29-22/h3-4,6,8,10-11,24H,2,5,7,9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJCGRFBTJNFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.